3-Phenylcyclobut-2-en-1-amine;hydrochloride
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Overview
Description
3-Phenylcyclobut-2-en-1-amine hydrochloride is a chemical compound with the CAS Number: 2460749-08-8 . It has a molecular weight of 181.66 . The compound is stored at a temperature of -10 degrees . It is available in the form of a powder .
Molecular Structure Analysis
The IUPAC name for this compound is 3-phenylcyclobut-2-en-1-amine hydrochloride . The InChI code is 1S/C10H11N.ClH/c11-10-6-9 (7-10)8-4-2-1-3-5-8;/h1-6,10H,7,11H2;1H . This information can be used to deduce the molecular structure of the compound.Physical and Chemical Properties Analysis
The compound is a powder . It has a molecular weight of 181.66 . The compound is stored at a temperature of -10 degrees .Scientific Research Applications
Novel Synthetic Pathways
A novel series of 3-aminocyclobut-2-en-1-ones, functionalized uniquely and derived through facile condensation with a phenylalanine-derived primary amine, have been identified as potent VLA-4 antagonists. This synthesis involves substitution at C-2 with various electrophilic reagents, showcasing the compound's versatility in medicinal chemistry applications (Brand et al., 2003).
Medicinal Chemistry and Pharmacology
1-Phenylcyclobutylamine has been studied for its unique properties as both a substrate and an irreversible inactivator of monoamine oxidase (MAO), demonstrating the potential of its derivatives, including 3-Phenylcyclobut-2-en-1-amine;hydrochloride, in the development of new therapeutic agents targeting MAO-related disorders (Silverman & Zieske, 1986).
Antiviral Research
Compounds derived from similar structures to this compound have shown in vitro activity against influenza-A virus, highlighting the potential of these compounds in antiviral drug development (Miller et al., 2001).
Amide Bond Formation Mechanisms
Research into the mechanism of amide formation using derivatives of this compound provides insight into bioconjugation processes in aqueous media, crucial for the development of peptide-based drugs and biomaterials (Nakajima & Ikada, 1995).
Novel Heterocycles Synthesis
The compound has been utilized in the synthesis of new, highly functionalized heterocycles, demonstrating its utility in creating complex molecules for potential pharmacological applications (Zapol’skii et al., 2012).
Environmental Health Perspectives
Explorations into the DNA adducts formed by heterocyclic amine food mutagens, including those structurally related to this compound, shed light on their mutagenic and carcinogenic potential, important for assessing human health risks (Nagao et al., 1996).
Green Chemistry Applications
The compound's derivatives have been explored for their potential in green chemistry, particularly in the development of sustainable materials and chemical processes, illustrating the broad applicability of this compound in both medicinal and environmental contexts (Trejo-Machin et al., 2017).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The signal word for the compound is "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
3-phenylcyclobut-2-en-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N.ClH/c11-10-6-9(7-10)8-4-2-1-3-5-8;/h1-6,10H,7,11H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKIHHVYWEZPBKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=C1C2=CC=CC=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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